Cyclo(-Ala-His)

Vue d'ensemble

Description

Cyclodextrins are cyclic oligomers of glucose that can form water-soluble inclusion complexes with small molecules and portions of large compounds . They are biocompatible, do not elicit immune responses, and have low toxicities in animals and humans .

Synthesis Analysis

The degradation of starch (which is primarily derived from corn, but also from potatoes and other sources) by the enzyme glucosyltransferase generates cyclodextrins .Molecular Structure Analysis

Cyclodextrins are manufactured from starch, one of the two glucose-containing polymers produced by photosynthesis. Starch consists of D-glucopyranoside building blocks that have both α-1,4- AND α-1,6-GLYCOSIDIC LINKAGES .Chemical Reactions Analysis

Cyclodextrins are used in pharmaceutical applications for numerous purposes, including improving the bioavailability of drugs .Physical And Chemical Properties Analysis

Cyclodextrins are water-soluble and can form inclusion complexes with small molecules and portions of large compounds . The introduction of carbonyl (–CO) groups on the molecular optical properties of cyclodextrins causes a red-shift in the absorption spectrum .Applications De Recherche Scientifique

Immunosuppression

Cyclic peptides like Cyclosporin A are known for their immunosuppressive properties, which are used to prevent organ transplant rejection and treat autoimmune diseases .

Structural Stability

The unique cyclic structure of peptides like cyclotides offers remarkable stability and resistance to proteolytic degradation, making them suitable for therapeutic applications .

Pharmacokinetic Enhancement

Cyclization can improve the pharmacokinetic properties of peptides, aiding in their ability to enter cells via passive diffusion or active transport .

Anticancer Research

Some cyclic peptides actively target cancer cells to impede tumor growth and angiogenesis .

Drug Discovery

The structural diversity of cyclic peptides makes them valuable scaffolds for designing novel therapeutics .

Peptidomimetics

Macrocyclization strategies are employed to create peptidomimetics that mimic the biological activity of peptides while offering improved characteristics .

Mécanisme D'action

Orientations Futures

Cyclodextrin-based nanotechnology seems to provide better therapeutic effect and sustain long life of healthy and recovered cells . Future research will likely focus on expanding the chemical diversity of cyclodextrins, increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell .

Propriétés

IUPAC Name |

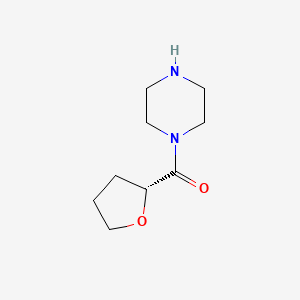

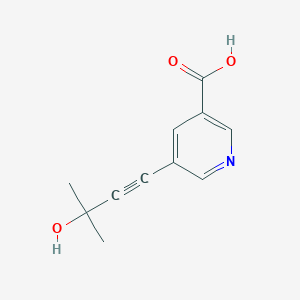

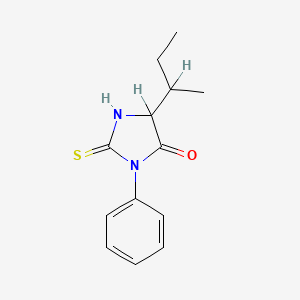

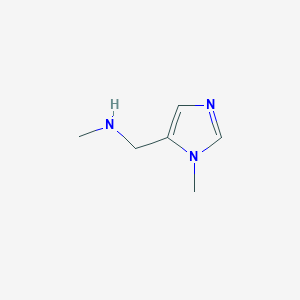

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWFDFUTSPWSFY-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-Ala-His) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do we know about the structure of cyclo(-Ala-His) and how it was studied?

A1: Cyclo(-Ala-His) is a cyclic dipeptide composed of Alanine and Histidine residues. [, ] Researchers used conformational analysis and Density Functional Theory (DFT) calculations to determine its most stable conformation. [] These calculations revealed that cyclo(-Ala-His) adopts a "boat" conformation as its most stable form rather than a planar one. [] Additionally, FTIR and Raman spectroscopy were employed to analyze the vibrational characteristics of the molecule. [] The experimental spectral data aligned well with the spectra simulated using DFT calculations, confirming the accuracy of the predicted structure. []

Q2: What are the potential applications of cyclo(-Ala-His) in drug discovery?

A2: While further research is needed, cyclo(-Ala-His) has shown promising results as a potential anticancer agent. [] In silico molecular docking studies investigated its interaction with DNA. [] Additionally, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were analyzed, suggesting that cyclo(-Ala-His) possesses favorable characteristics for further development as a drug candidate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)

![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)